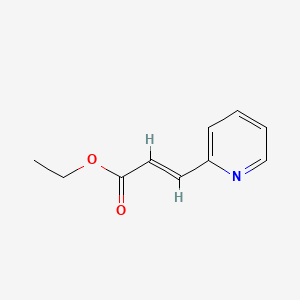

(E)-ethyl 3-(pyridin-2-yl)acrylate

Description

The exact mass of the compound (E)-ethyl 3-(pyridin-2-yl)acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (E)-ethyl 3-(pyridin-2-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 3-(pyridin-2-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMOCBNXFKZOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-ethyl 3-(pyridin-2-yl)acrylate chemical properties

Chemical Properties, Synthetic Pathways, and Applications in Heterocyclic Chemistry

Executive Summary

(E)-ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) is a pivotal

Structural Analysis & Physicochemical Profile

The molecule consists of an electron-deficient alkene flanked by a pyridine ring (electron-withdrawing via induction/resonance) and an ester group. This "push-pull" electronic character defines its reactivity, making the

Key Chemical Data

| Property | Specification | Notes |

| IUPAC Name | Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate | Trans-isomer is thermodynamically favored.[2][3] |

| CAS Number | 70526-11-3 | |

| Molecular Formula | C | MW: 177.20 g/mol |

| Appearance | Pale yellow oil or low-melting solid | Tendency to solidify upon high-vacuum drying. |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH | Sparingly soluble in water; soluble in dilute acid (protonation of N). |

| Boiling Point | ~90–95 °C (at 0.5 mmHg) | High vacuum required for distillation to prevent polymerization. |

Spectroscopic Signature (NMR)

The stereochemistry is confirmed via

-

~7.6–7.7 ppm (d, J = 15.5–16.0 Hz):

-

~6.8–6.9 ppm (d, J = 15.5–16.0 Hz):

-

~8.6 ppm: Pyridine

Synthetic Pathways: Strategic Selection

Researchers typically choose between the Horner-Wadsworth-Emmons (HWE) reaction and the Heck Coupling . The choice depends on the availability of starting materials and the tolerance for metal contaminants.

Pathway Comparison

-

HWE Reaction: Preferred for pharmaceutical intermediates due to high E-selectivity and metal-free conditions (avoiding Pd removal issues).

-

Heck Reaction: Efficient for high-throughput screening (HTS) library generation where 2-halopyridines are abundant.

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and purity requirements.

Reactivity & Synthetic Utility[5]

Indolizine Synthesis via [3+2] Cycloaddition

The most significant application of (E)-ethyl 3-(pyridin-2-yl)acrylate in drug development is the synthesis of indolizines . These fused heterocycles are scaffolds for anti-inflammatory and anticancer agents.

The reaction typically involves a 1,3-dipolar cycloaddition with a pyridinium ylide (generated in situ from a pyridinium salt and base). The acrylate acts as the dipolarophile.

Figure 2: Mechanistic pathway for the conversion of pyridyl acrylates into indolizine pharmacophores.

Michael Addition (Conjugate Addition)

The pyridine ring acts as an electron sink, activating the

-

Thiol Addition: Synthesis of thioether-functionalized pyridines.

-

Aza-Michael: Reaction with secondary amines to form

-amino esters, precursors to

Coordination Chemistry

The pyridine nitrogen allows the molecule to serve as a ligand. However, the conjugated alkene can also participate in

Experimental Protocols

Protocol A: HWE Synthesis (Recommended for High Purity)

Reference Grounding: Adapted from standard HWE protocols for heterocyclic aldehydes [1, 5].

Reagents:

-

2-Pyridinecarboxaldehyde (1.0 equiv)

-

Triethyl phosphonoacetate (1.2 equiv)

-

Lithium Chloride (LiCl) (1.2 equiv) - Crucial for mild conditions

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN)

Procedure:

-

Preparation: In a dry round-bottom flask under N

, suspend LiCl (anhydrous) in MeCN. -

Activation: Add triethyl phosphonoacetate and DBU. Stir for 20 minutes at room temperature (Masamune-Roush conditions). The solution will turn clear as the phosphonate anion forms.

-

Addition: Add 2-pyridinecarboxaldehyde dropwise.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (SiO

, 30% EtOAc/Hexanes). -

Workup: Quench with saturated NH

Cl. Extract with EtOAc (3x). Wash combined organics with brine. -

Purification: Dry over Na

SO -

Yield: Typically 85–95% as a pale yellow oil.

Protocol B: Indolizine Formation (One-Pot)

Reference Grounding: Based on cycloaddition methodologies [3, 4].

Reagents:

-

(E)-Ethyl 3-(pyridin-2-yl)acrylate (1.0 equiv)

-

Phenacyl bromide (1.0 equiv)

-

Base: NaHCO

or Et -

Solvent: Refluxing Acetone or Ethanol

Procedure:

-

Quaternization: Reflux 2-picoline (or substituted pyridine) with phenacyl bromide to form the pyridinium salt.

-

Cyclization: Add the acrylate and base to the reaction mixture.

-

Reflux: Heat for 6–12 hours. The base generates the ylide in situ, which undergoes [3+2] cycloaddition with the acrylate.

-

Oxidation: Often spontaneous under aerobic reflux; can be assisted by adding an oxidant (e.g., MnO

) if the dihydro-intermediate persists.

References

-

Horner–Wadsworth–Emmons reaction . Wikipedia. (Accessed 2026). Link

-

Heck Reaction . Organic Chemistry Portal. (Accessed 2026). Link

-

Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate . Organic Letters (2020). Link

-

Iodine-mediated one-pot synthesis of C-3 acylated indolizines . ResearchGate (2025). Link

-

(E)-Methyl 3-(pyridin-2-yl)acrylate synthesis . ChemicalBook. (Accessed 2026). Link

Sources

(E)-ethyl 3-(pyridin-2-yl)acrylate physical properties

This guide provides an in-depth technical analysis of (E)-ethyl 3-(pyridin-2-yl)acrylate , a critical heterocyclic building block in medicinal chemistry and organic synthesis.

Introduction & Chemical Identity

(E)-Ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) is an

The compound is defined by its (E)-stereochemistry (trans), which is thermodynamically favored and crucial for its reactivity profile in stereoselective synthesis.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate |

| CAS Number | 70526-11-3 |

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| SMILES | CCOC(=O)/C=C/c1ccccn1 |

Physical & Chemical Properties

The following data synthesizes experimental observations and high-confidence predictive models for the (E)-isomer.

Physicochemical Profile

| Property | Value / Description | Notes |

| Physical State | Colorless to pale yellow oil | May solidify upon prolonged storage at -20°C. |

| Boiling Point | ~115–120 °C (at 0.5 mmHg) | Estimated based on structural analogs; degrades at atmospheric BP.[2] |

| Density | 1.106 ± 0.06 g/cm³ | Predicted value; denser than water. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. | Low solubility in water; hydrolyzes in strong aqueous base. |

| LogP | 1.51 | Moderate lipophilicity; suitable for cell-permeable drug scaffolds. |

| Refractive Index | High index due to aromatic conjugation. |

Structural Characterization (Spectroscopy)

Distinguishing the (E)-isomer from the (Z)-isomer is the primary analytical challenge. The most definitive method is

H NMR Signature (CDCl , 400 MHz)

-

Vinylic Protons: The alkene protons appear as two doublets.

-

-proton (to carbonyl):

-

-proton (to pyridine):

-

-proton (to carbonyl):

-

Coupling Constant (

):-

(E)-Isomer:

. This large coupling constant confirms the trans geometry. -

(Z)-Isomer Reference:

.

-

-

Pyridine Ring: Characteristic multiplet pattern between

7.2 – 8.7 ppm. The proton adjacent to the nitrogen (

IR Spectroscopy

-

C=O Stretch: Strong band at 1710–1720 cm

(conjugated ester). -

C=C Stretch: Medium band at 1630–1640 cm

.

Synthesis & Reaction Mechanism

The most reliable method to generate the (E)-isomer with high stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction. Unlike the standard Wittig reaction, which can yield mixtures, HWE using stabilized phosphonates thermodynamically favors the (E)-alkene.

Protocol: HWE Olefination

-

Reagents: 2-Pyridinecarboxaldehyde, Triethyl phosphonoacetate, Base (NaH, LiCl/DBU, or KOtBu).

-

Solvent: THF (anhydrous) or MeCN.

-

Conditions: 0°C to Room Temperature.

Mechanistic Pathway

The reaction proceeds via the formation of a thia-oxaphosphetane intermediate. Steric repulsion between the ester group and the pyridine ring in the transition state drives the elimination towards the trans (E) product.

Figure 1: Reaction pathway for the stereoselective synthesis of the (E)-isomer via Horner-Wadsworth-Emmons olefination.

Experimental Protocols

Synthesis of (E)-Ethyl 3-(pyridin-2-yl)acrylate

Based on standard HWE methodologies adapted for heterocyclic aldehydes.

-

Activation: In a flame-dried flask under Argon, suspend NaH (60% in oil, 1.1 equiv) in anhydrous THF .

-

Ylide Formation: Dropwise add triethyl phosphonoacetate (1.1 equiv) at 0°C. Stir for 30 min until the solution becomes clear (formation of the phosphonate carbanion).

-

Addition: Add 2-pyridinecarboxaldehyde (1.0 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexanes). -

Workup: Quench with saturated NH

Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na -

Purification: The crude oil is purified via flash column chromatography (Gradient: 10%

30% EtOAc in Hexanes) to yield the pure (E)-isomer as a colorless oil.

Handling & Storage

-

Storage: Store at 2–8°C (or -20°C for long term) under inert gas (Nitrogen/Argon).

-

Stability: Light sensitive. Protect from direct UV exposure to prevent E

Z photoisomerization. -

Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles, fume hood).

Applications in Drug Discovery

Heterocyclic Synthesis (Indolizidines)

This compound is a primary precursor for indolizidine alkaloids via [3+2] cycloaddition or conjugate addition-cyclization sequences. The pyridine nitrogen can be alkylated, followed by partial reduction and cyclization onto the acrylate tail.

Covalent Inhibitors (Warheads)

The

Figure 2: Key application pathways in medicinal and polymer chemistry.

References

-

PubChem. Compound Summary: Ethyl 3-(pyridin-2-yl)acrylate (CID 5371891). National Library of Medicine. Link

-

Smolecule. Product Information: (E)-ethyl 3-(pyridin-2-yl)acrylate.[1]Link

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction: Mechanism and Protocols.Link

-

Reich, H. J.

). University of Wisconsin-Madison. Link

Sources

An In-Depth Technical Guide to (E)-ethyl 3-(pyridin-2-yl)acrylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (E)-ethyl 3-(pyridin-2-yl)acrylate, a versatile heterocyclic compound. We will delve into its stereoselective synthesis, detailed characterization, and burgeoning applications in medicinal chemistry and materials science, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Multifaceted Building Block

(E)-ethyl 3-(pyridin-2-yl)acrylate is an organic compound featuring a pyridine ring linked to an ethyl acrylate moiety. The "(E)" designation signifies the trans configuration across the carbon-carbon double bond, a crucial feature influencing its chemical reactivity and biological interactions. This molecule's unique architecture, combining a nitrogenous heterocycle (a common pharmacophore) with an α,β-unsaturated ester (a reactive Michael acceptor), makes it a highly valuable and versatile building block in the synthesis of more complex molecules. Its derivatives are actively being explored for their potential therapeutic and material properties.[1][2]

Part 1: Strategic Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate

The paramount challenge in synthesizing this compound is controlling the stereochemistry to favor the desired (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction stands out as the most reliable and widely employed method for this purpose.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Gold Standard for E-Alkene Synthesis

The HWE reaction involves the olefination of an aldehyde (or ketone) with a stabilized phosphonate carbanion.[3] For the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate, the key starting materials are pyridine-2-carbaldehyde and a phosphonate reagent, typically triethyl phosphonoacetate.

Causality of Experimental Choice: The HWE reaction is superior to the traditional Wittig reaction for this transformation for two primary reasons. First, the phosphonate carbanion is more nucleophilic and generally more reactive than the corresponding Wittig ylide, allowing for milder reaction conditions.[4] Second, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup, simplifying product purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[3][4] The reaction mechanism inherently favors the formation of the thermodynamically more stable E-alkene, providing excellent stereoselectivity.[5]

Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Protocol 1: HWE Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate

This protocol is a self-validating system designed for high yield and stereoselectivity.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine-2-carbaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Ylide Formation: Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.05 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas should be observed.

-

Reaction Incubation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion (ylide). The solution will typically become clear or slightly yellow.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of pyridine-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add water and ethyl acetate.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude oil via flash column chromatography on silica gel (using a gradient of hexanes:ethyl acetate) to yield the pure (E)-ethyl 3-(pyridin-2-yl)acrylate as a colorless or pale yellow oil. Typical yields range from 75-90%.[6]

Comparative Analysis of Synthetic Routes

While the HWE reaction is preferred, other methods can be considered.

| Synthesis Method | Key Reagents | Typical Conditions | Yield | Stereoselectivity | Key Advantages/Disadvantages |

| Horner-Wadsworth-Emmons | Pyridine-2-carbaldehyde, Triethyl phosphonoacetate, NaH | THF, 0 °C to RT | 75-90%[6] | Excellent (>95% E)[7] | Pro: High yield, high E-selectivity, easy byproduct removal.[3] Con: Requires anhydrous conditions, NaH is moisture-sensitive. |

| Wittig Reaction | Pyridine-2-carbaldehyde, (Carbethoxymethylene)triphenylphosphorane | Toluene, Reflux | 50-70% | Moderate (mixture of E/Z) | Pro: Widely known. Con: Difficult removal of Ph₃PO byproduct, lower E-selectivity with stabilized ylides.[4] |

| Heck Coupling | 2-Bromopyridine, Ethyl acrylate, Pd catalyst (e.g., Pd(OAc)₂), Base | DMF or Acetonitrile, 80-100 °C | 60-80% | High E-selectivity | Pro: Good for functionalized pyridines. Con: Requires expensive palladium catalyst, potential for catalyst poisoning by pyridine. |

Part 2: Physicochemical Properties and Spectroscopic Signature

The structure of (E)-ethyl 3-(pyridin-2-yl)acrylate imparts distinct and predictable physicochemical and spectroscopic properties.

Key Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~90-92 °C @ 1 mmHg |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Methanol) |

Spectroscopic Characterization: A Self-Validating Fingerprint

The identity and purity of the synthesized compound are validated through a combination of spectroscopic techniques.[8]

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the (E)-stereochemistry.

-

Vinyl Protons: Two doublets will be observed in the olefinic region (δ 6.5-8.0 ppm). The key diagnostic is their coupling constant (J), which should be in the range of 15-16 Hz, unequivocally confirming the trans relationship of the protons.

-

Pyridine Protons: Four distinct signals in the aromatic region (δ 7.2-8.7 ppm) corresponding to the four protons on the pyridine ring.

-

Ethyl Ester Protons: A quartet (δ ~4.2 ppm, -O-CH₂-) and a triplet (δ ~1.3 ppm, -CH₃).

¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct resonances, confirming the presence of all carbon atoms in the molecule.[9]

-

Carbonyl Carbon: A signal in the downfield region (δ ~166 ppm).

-

Olefinic Carbons: Two signals in the range of δ 120-145 ppm.

-

Pyridine Carbons: Five signals in the aromatic region (δ 123-153 ppm).[10]

-

Ethyl Ester Carbons: Two signals in the upfield region (δ ~60 ppm for -O-CH₂- and ~14 ppm for -CH₃).

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is characteristic of the α,β-unsaturated ester carbonyl group.

-

C=C Stretch: An absorption around 1640 cm⁻¹ corresponding to the alkene double bond.

-

C-H Stretch (alkene): A distinct peak around 980 cm⁻¹ (out-of-plane bend) further confirms the E-configuration.

-

C=N/C=C Stretch (Pyridine): Multiple bands in the 1400-1600 cm⁻¹ region.

Part 3: Applications & Future Directions

The dual functionality of (E)-ethyl 3-(pyridin-2-yl)acrylate makes it a privileged scaffold in both medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The pyridine ring is a cornerstone in drug design, present in numerous FDA-approved drugs, and is known to impart a wide range of biological activities, including antimicrobial and anticancer effects.[1][11] The acrylate portion acts as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles, a strategy used in designing targeted enzyme inhibitors.

Derivatives of pyridinyl acrylates and related structures have shown significant promise:

-

Anticancer Activity: Pyridine-containing compounds are extensively studied as anticancer agents, targeting various cell lines.[1][12] The incorporation of the pyridine moiety can enhance binding to target enzymes or receptors.[12] Studies on related compounds suggest that derivatives could exhibit potent antiproliferative activity.[13][14]

-

Antimicrobial Properties: The pyridine scaffold is a well-established antibacterial and antifungal motif.[2][12] The ability to form polymers or functionalize surfaces with this molecule opens avenues for creating antimicrobial materials.

Caption: Pharmacophore potential and modification pathways.

Materials Science: A Functional Monomer

As an acrylate ester, (E)-ethyl 3-(pyridin-2-yl)acrylate is a prime candidate for polymerization to create functional polymers.[15]

Causality of Polymer Properties:

-

Radical Polymerization: The ethyl acrylate backbone can be polymerized via standard free-radical or controlled radical polymerization techniques (e.g., ATRP, RAFT) to create well-defined polymers.[16]

-

Pendant Pyridine Group: The pyridine group along the polymer chain provides unique functionalities. It can act as a site for hydrogen bonding, improve thermal stability, and serve as a ligand to coordinate with metal ions, creating functional metallopolymers.

-

Antimicrobial Surfaces: Polymers containing pyridine can be quaternized (by reacting the pyridine nitrogen with an alkyl halide) to create polycationic materials. These materials are known to have potent antimicrobial activity by disrupting bacterial cell membranes. This makes them ideal for creating self-sterilizing coatings and biomedical devices.[2]

Caption: Workflow for creating antimicrobial polymers.

Conclusion and Future Outlook

(E)-ethyl 3-(pyridin-2-yl)acrylate is more than just a simple chemical; it is a strategically designed building block with immense potential. Its efficient and stereoselective synthesis via the Horner-Wadsworth-Emmons reaction makes it readily accessible for research and development. While much of its potential is inferred from related structures, the foundation is set for its direct investigation as a precursor to novel pharmaceuticals and advanced functional materials. Future research should focus on synthesizing libraries of derivatives and evaluating their specific biological activities, as well as exploring its copolymerization with other monomers to create smart materials with tunable properties.

References

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Poly(ethyl acrylate) – Knowledge and References. Retrieved from [Link]

-

Future Medicine. (2024, April 17). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels. Retrieved from [Link]

-

MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Poly(ethyl acrylate). Retrieved from [Link]

-

Fraunhofer-Publica. (n.d.). Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Retrieved from [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]

-

PubMed. (2010, August 5). Self-initiation mechanism in spontaneous thermal polymerization of ethyl and n-butyl acrylate: a theoretical study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved from [Link]

-

Semantic Scholar. (2024, June 5). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. Retrieved from [Link]

-

IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

-

YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

-

American Chemical Society. (2026, January 20). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Buy (E)-ethyl 3-(pyridin-2-yl)acrylate | 70526-11-3 [smolecule.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. ijnrd.org [ijnrd.org]

- 12. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Data of (E)-ethyl 3-(pyridin-2-yl)acrylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (E)-ethyl 3-(pyridin-2-yl)acrylate, a key intermediate in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the compound's ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the presentation of data, but on the rationale behind the spectroscopic characteristics and the experimental methodologies for their acquisition, ensuring a thorough understanding of the molecule's structural features.

Molecular Structure and Spectroscopic Overview

(E)-ethyl 3-(pyridin-2-yl)acrylate (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ) possesses a conjugated system comprising a pyridine ring, a carbon-carbon double bond, and a carbonyl group of the ethyl ester.[2][3] This extended π-system significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The 'E' stereochemistry of the alkene dictates specific coupling constants in the ¹H NMR spectrum, providing a definitive conformational assignment.

The following sections will dissect the data from each major spectroscopic technique, offering both a theoretical grounding and practical insights into the interpretation of the results.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For (E)-ethyl 3-(pyridin-2-yl)acrylate, it allows for the unambiguous assignment of each proton and confirms the stereochemistry of the double bond.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum is not accessible, the ¹H NMR spectrum can be reliably predicted based on the known data for the closely related analogue, (E)-methyl 3-(pyridin-2-yl)acrylate, and established chemical shift principles. The ethyl group will introduce a characteristic quartet and triplet, while the rest of the spectrum is expected to be very similar to the methyl ester.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' | ~8.65 | Doublet | ~4.0 | 1H |

| H-4' | ~7.75 | Triplet of Doublets | ~7.7, 1.8 | 1H |

| H-3 | ~7.68 | Doublet | ~16.0 | 1H |

| H-5' | ~7.40 | Doublet | ~7.8 | 1H |

| H-3' | ~7.27 | Doublet of Doublets | ~7.5, 4.8 | 1H |

| H-2 | ~6.95 | Doublet | ~16.0 | 1H |

| -OCH₂CH₃ | ~4.25 | Quartet | ~7.1 | 2H |

| -OCH₂CH₃ | ~1.32 | Triplet | ~7.1 | 3H |

Interpretation of the ¹H NMR Spectrum

-

Pyridine Ring Protons (H-3' to H-6'): The protons on the pyridine ring appear in the aromatic region (δ 7.0-9.0 ppm). The H-6' proton, being adjacent to the electronegative nitrogen atom, is the most deshielded and appears furthest downfield. The remaining pyridine protons exhibit complex splitting patterns due to mutual coupling.

-

Olefinic Protons (H-2 and H-3): The two protons on the carbon-carbon double bond appear as distinct doublets. The large coupling constant of approximately 16.0 Hz is definitive proof of the trans or (E) stereochemistry. The H-3 proton, being closer to the deshielding pyridine ring, is expected to resonate at a lower field than the H-2 proton, which is adjacent to the carbonyl group.

-

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of (E)-ethyl 3-(pyridin-2-yl)acrylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Caption: Structure of (E)-ethyl 3-(pyridin-2-yl)acrylate with ¹H assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Spectral Data

Based on the data for the methyl analogue and general principles, the following ¹³C NMR chemical shifts are predicted. A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166.5 |

| C-2' | ~153.0 |

| C-6' | ~150.0 |

| C-3 | ~143.0 |

| C-4' | ~136.8 |

| C-5' | ~124.5 |

| C-3' | ~124.0 |

| C-2 | ~122.5 |

| -OCH₂CH₃ | ~60.5 |

| -OCH₂CH₃ | ~14.2 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field, typically around 166.5 ppm.

-

Aromatic and Olefinic Carbons: The sp² hybridized carbons of the pyridine ring and the double bond resonate in the range of 120-155 ppm. The carbons directly attached to the nitrogen (C-2' and C-6') are significantly deshielded.

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) appears around 60.5 ppm due to the deshielding effect of the adjacent oxygen. The terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule and resonates at the highest field, around 14.2 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

The spectral width should be set to encompass 0-200 ppm.

-

A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is required.

-

-

Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | C-H stretch (aromatic & vinyl) | Medium |

| ~2980 | C-H stretch (aliphatic) | Medium |

| ~1720 | C=O stretch (α,β-unsaturated ester) | Strong |

| ~1640 | C=C stretch (alkene) | Medium |

| ~1590, 1560, 1470 | C=C and C=N stretches (pyridine ring) | Medium-Strong |

| ~1250, 1170 | C-O stretch (ester) | Strong |

| ~980 | C-H bend (trans-alkene out-of-plane) | Strong |

Interpretation of the IR Spectrum

-

C=O Stretch: The most prominent peak in the spectrum will be the strong absorption from the ester carbonyl group. Its position at ~1720 cm⁻¹ is characteristic of an α,β-unsaturated ester, which is at a slightly lower wavenumber than a saturated ester due to conjugation.

-

C=C and C=N Stretches: The vibrations of the pyridine ring and the alkene double bond appear in the 1640-1470 cm⁻¹ region.

-

C-O Stretches: The ester C-O stretches are also characteristic and appear as strong bands in the 1300-1100 cm⁻¹ region.

-

C-H Bends: A strong band around 980 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds on a trans-disubstituted alkene, further confirming the (E)-stereochemistry.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like (E)-ethyl 3-(pyridin-2-yl)acrylate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly on the ATR crystal.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Mass Spectral Data (Electron Ionization - EI)

The following data is reported in the NIST Mass Spectrometry Data Center.[3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 177 | 33.40 | [M]⁺ (Molecular Ion) |

| 132 | 99.99 | [M - OCH₂CH₃]⁺ |

| 105 | 36.50 | [C₇H₅N]⁺ |

| 104 | 22.10 | [C₇H₄N]⁺ |

Interpretation of the Mass Spectrum and Fragmentation

-

Molecular Ion ([M]⁺): The peak at m/z 177 corresponds to the molecular weight of the compound, confirming its elemental composition.

-

Base Peak (m/z 132): The most abundant fragment is observed at m/z 132. This corresponds to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion via alpha-cleavage, a very common fragmentation pathway for esters. This results in a stable acylium ion.

-

Other Fragments: The peak at m/z 105 can be formed by the loss of CO from the m/z 133 fragment (which arises from the loss of an ethoxy group with hydrogen rearrangement). The fragment at m/z 104 is likely the pyridylacetylene cation, a common fragment from pyridyl-substituted ethylenes.

Caption: Proposed MS fragmentation of (E)-ethyl 3-(pyridin-2-yl)acrylate.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution into the heated injection port.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the GC peak corresponding to the compound and analyze the associated mass spectrum.

Conclusion

The collective spectroscopic data provides a definitive structural characterization of (E)-ethyl 3-(pyridin-2-yl)acrylate. ¹H NMR confirms the (E)-stereochemistry of the alkene and the connectivity of the protons. ¹³C NMR elucidates the carbon skeleton, while IR spectroscopy identifies the key functional groups, particularly the α,β-unsaturated ester. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and use in further research and development.

References

-

ChemBK. (n.d.). ethyl 3-(pyridin-3-yl)acrylate. Retrieved from [Link]

-

PubChem. (n.d.). (E)-ethyl 3-(pyridin-2-yl)acrylate. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Solvent Impurity Chart. Retrieved from [Link]

-

LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Guide: NMR Analysis of (E)-Ethyl 3-(pyridin-2-yl)acrylate

[1]

Part 1: Strategic Overview

Compound: (E)-ethyl 3-(pyridin-2-yl)acrylate

Molecular Formula:

The "Why" Behind the Protocol

In drug development, this motif is often synthesized via Heck coupling (2-halopyridine + ethyl acrylate) or Horner-Wadsworth-Emmons (HWE) olefination.[1] Both methods favor the thermodynamic E-isomer, but Z-isomers can form as impurities (5–15%).[1] Furthermore, unreacted starting materials (e.g., 2-bromopyridine) or catalyst ligands (phosphines) often co-elute.[1] This protocol is designed to detect these specific impurities while confirming the core structure.

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns essential for determining coupling constants (

-

Solvent Selection: Chloroform-d (

) is the standard.-

Reasoning: It minimizes viscosity-induced line broadening compared to DMSO-

, allowing clear resolution of the small allylic or long-range aromatic couplings. -

Note: If the sample is a salt (e.g., pyridinium hydrochloride from acidic workup), neutralize with aqueous bicarbonate and extract, or use DMSO-

(shifts will vary).[1]

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Causality: Over-concentration (>30 mg) leads to signal broadening and T2 relaxation shortening, obscuring the fine splitting of the pyridine protons.[1]

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm.[1]

Data Acquisition Parameters

Part 3: 1H NMR Structural Elucidation[1]

The structural confirmation relies on three distinct spectral regions.[2][3]

Region A: The Vinylic "Gateway" (Confirmation of E-Geometry)

This is the most critical region. The magnitude of the vicinal coupling constant (

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| H- | 7.69 | Doublet (d) | 15.5 – 16.0 Hz | Deshielded by resonance (conjugated to carbonyl) and proximity to the pyridine ring.[1] The large |

| H- | 6.93 | Doublet (d) | 15.5 – 16.0 Hz | Shielded relative to H- |

Region B: The Pyridine Fingerprint (Regio-isomer Confirmation)

The 2-substituted pyridine ring creates a specific splitting pattern distinct from 3- or 4-substituted isomers.

| Proton | Shift ( | Multiplicity | Pattern Analysis |

| H-6' | 8.66 | Doublet (d) | The most downfield signal.[1] Proximity to the electronegative Nitrogen atom causes extreme deshielding. |

| H-3' | 7.42 | Doublet (d) | Ortho to the acrylate group.[1] Often overlaps with |

| H-4' | 7.70 | Triplet of Doublets (td) | Para to Nitrogen.[1] Shows two ortho couplings (to H-3' and H-5') and one small meta coupling. |

| H-5' | 7.25 | Multiplet (ddd) | Meta to Nitrogen.[1] Upfield relative to other aromatics. |

-

Differentiation:

Region C: The Ethyl Ester Anchor

These signals confirm the ester functionality and serve as an internal integration standard (Integral = 2H and 3H).

| Proton | Shift ( | Multiplicity | Assignment |

| -OCH | 4.28 | Quartet (q) | coupled to methyl ( |

| -CH | 1.35 | Triplet (t) | coupled to methylene ( |

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the structure based on the data above.

Caption: Logical workflow for structural validation using 1H NMR splitting patterns.

Part 6: Advanced Verification (2D NMR)

If the 1D spectrum shows overlapping peaks (common in crude reaction mixtures), use these 2D experiments:

-

COSY (Correlation Spectroscopy):

-

Establishes the spin system.

-

Key Correlation: The vinyl proton at 7.69 ppm (H-

) will show a cross-peak only with the vinyl proton at 6.93 ppm (H-

-

-

NOESY (Nuclear Overhauser Effect):

-

Stereochemistry Proof: In the E-isomer, H-

and the ester group are on opposite sides. You should see a NOE correlation between H- -

In the Z-isomer, H-

is spatially close to the ester ethyl group.

-

Part 7: Troubleshooting Common Issues

| Observation | Cause | Remediation |

| Broad Signals | Paramagnetic impurities (Pd catalyst) or exchangeable protons.[1] | Filter sample through Celite/Silica to remove metals. |

| Extra Doublets | Rotamers or Z-isomer. | Check |

| Missing H-6' | Broadened by exchange or acidic pH. | Add a drop of |

References

-

Yasukata, T., & Matsuura, T. (2021).[1][4] Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates. Heterocycles.

- Relevance: Provides primary 1H/13C NMR data for the analogous methyl ester, establishing the baseline shifts for the pyridine and vinyl protons.

-

Royal Society of Chemistry. (2012).[5] The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction. Organic & Biomolecular Chemistry.

- Relevance: Validates the Hz coupling constant for trans-acrylates derived

-

National Institute of Standards and Technology (NIST). Ethyl acrylate NMR data. [1]

- Relevance: Reference standard for the ethyl ester moiety chemical shifts.

Methodological & Application

synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate protocol

Application Note: Precision Synthesis of (E)-Ethyl 3-(pyridin-2-yl)acrylate

Executive Summary & Strategic Rationale

The synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate is a pivotal transformation in medicinal chemistry, serving as a critical entry point for the construction of indolizine alkaloids, Michael acceptors for covalent inhibitors, and heterocyclic building blocks.

While Heck coupling is a viable route, it often suffers from residual palladium contamination and variable E/Z selectivity. This guide prioritizes the Horner-Wadsworth-Emmons (HWE) Olefination as the Method of Choice .

Why HWE?

-

Thermodynamic Control: The reaction kinetics with stabilized phosphonates overwhelmingly favor the (E)-isomer (trans), eliminating the need for difficult isomeric separations.

-

Scalability: Reagents are inexpensive, and the reaction proceeds under mild conditions without heavy metals.

-

Operational Simplicity: The byproduct (diethyl phosphate salt) is water-soluble, simplifying purification.

Retrosynthetic Analysis

The target molecule is disconnected at the alkene bridge. The HWE route utilizes the stabilized carbanion of triethyl phosphonoacetate reacting with 2-pyridinecarboxaldehyde.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the acrylate scaffold.

Primary Protocol: Horner-Wadsworth-Emmons Olefination[1][2]

This protocol uses Sodium Hydride (NaH) as the base. While milder bases (Masamune-Roush conditions using LiCl/DBU) exist, NaH provides rapid, irreversible deprotonation ensuring high conversion rates for heteroaromatic aldehydes.

Reagents & Materials

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 2-Pyridinecarboxaldehyde | 1.0 | 107.11 | Limiting Reagent |

| Triethyl phosphonoacetate | 1.2 | 224.19 | HWE Reagent |

| Sodium Hydride (60% in oil) | 1.3 | 24.00 | Base |

| THF (Anhydrous) | - | - | Solvent (0.2 M) |

Step-by-Step Methodology

Step 1: Phosphonate Anion Formation

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge NaH (1.3 equiv) into the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for standard synthesis).

-

Add anhydrous THF to suspend the NaH. Cool the suspension to 0 °C in an ice bath.

-

Add Triethyl phosphonoacetate (1.2 equiv) dropwise via syringe over 15 minutes.

-

Observation: Hydrogen gas evolution will occur. The solution typically turns clear or slightly yellowish as the anion forms.

-

-

Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2: Olefination

-

Dissolve 2-Pyridinecarboxaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the phosphonate anion mixture at 0 °C.

-

Mechanistic Note: The initial addition forms the betaine intermediate, which collapses to the oxaphosphetane.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .

-

Stir for 2–4 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

-

Endpoint: Disappearance of the aldehyde spot/peak.

-

Step 3: Workup & Isolation

-

Quench the reaction carefully with Saturated Aqueous NH₄Cl at 0 °C.

-

Dilute with Ethyl Acetate (EtOAc) and separate the layers.

-

Extract the aqueous layer 2x with EtOAc.[1]

-

Combine organic layers and wash with Brine .[2]

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crude Appearance: Yellowish oil.

-

Method: Flash Column Chromatography.[3]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 10%

30% EtOAc in Hexanes. -

Yield Expectation: 75% – 88%.

Mechanistic Workflow Visualization

The following diagram illustrates the HWE reaction pathway, highlighting the thermodynamic equilibration that enforces (E)-selectivity.

Figure 2: Mechanistic pathway of the HWE reaction ensuring (E)-stereoselectivity.

Characterization Data

Validation of the product structure is essential. The coupling constant (

| Parameter | Spectroscopic Signature | Interpretation |

| Appearance | Colorless to pale yellow oil | - |

| ¹H NMR (400 MHz, CDCl₃) | Alkene H (beta) : Large J confirms trans (E) geometry. | |

| Alkene H (alpha) : Coupled to beta proton. | ||

| Pyridine H-6 (deshielded by Nitrogen). | ||

| Ethyl ester (-OCH ₂-). | ||

| Ethyl ester (-CH₃). | ||

| ¹³C NMR (100 MHz, CDCl₃) | Characteristic carbonyl and alkene shifts. | |

| HRMS (ESI) | [M+H]⁺ Calc: 178.0868 | Confirms molecular formula C₁₀H₁₁NO₂. |

(Note: NMR shifts are representative based on literature for methyl/ethyl analogs; specific solvent effects may apply).

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase stir time at 0 °C to 45 mins. |

| Z-Isomer Presence | Kinetic control dominant | Ensure reaction warms fully to RT; use sterically bulkier phosphonates if problem persists (rare for this substrate). |

| Product in Aqueous Layer | Pyridine protonation | During workup, ensure pH > 7. Pyridines can form salts in acidic media. Use Sat. NH₄Cl (mild) rather than HCl. |

| Aldehyde Oxidation | Impure starting material | Distill 2-pyridinecarboxaldehyde prior to use if it appears brown/viscous. |

Alternative Protocol: Heck Coupling

For laboratories where phosphonates are unavailable, or if starting from 2-bromopyridine:

-

Reagents: 2-Bromopyridine (1.0 eq), Ethyl Acrylate (1.5 eq).

-

Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

-

Base: Triethylamine (Et₃N) (2.5 eq).

-

Solvent: DMF or CH₃CN.

-

Conditions: Heat at 100 °C for 12–16 hours under inert atmosphere.

-

Note: Requires rigorous purification to remove Pd residues.

References

-

HWE Reaction Review: Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[4][5][6][7] Chemical Reviews, 1989 , 89(4), 863–927.

-

Specific Protocol Adaptation: Yasukata, T.; Matsuura, T. "Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates." Heterocycles, 2021 , 102(3), 527-533.[8] (Adapted from Methyl ester protocol).

-

Heck Reaction Context: Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066.

-

NMR Data Correlation: Sigma-Aldrich Product Specification, Ethyl 3-(pyridin-2-yl)acrylate.

Sources

- 1. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Heck Reaction—State of the Art [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]

(E)-ethyl 3-(pyridin-2-yl)acrylate reaction conditions

Application Note: Synthesis and Optimization of (E)-Ethyl 3-(pyridin-2-yl)acrylate

Abstract & Scope

This technical guide details the synthesis, purification, and characterization of (E)-ethyl 3-(pyridin-2-yl)acrylate , a versatile

We present two validated protocols:

-

Horner-Wadsworth-Emmons (HWE) Olefination: The "Gold Standard" for high stereoselectivity (

-isomer >98%). -

Heck Cross-Coupling: A transition-metal-catalyzed approach ideal for library synthesis and varying the aryl halide component.

Target Molecule Profile

| Property | Description |

| IUPAC Name | Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate |

| CAS Registry | 70526-11-3 |

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| Physical State | Yellow oil (may solidify upon prolonged storage at -20°C) |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; slightly soluble in water. |

Method A: Horner-Wadsworth-Emmons (HWE) Olefination (Recommended)

Rationale: The HWE reaction is preferred when high thermodynamic control (

Reaction Scheme

Reagents & Materials

-

Substrate: 2-Pyridinecarboxaldehyde (1.0 equiv)

-

Reagent: Triethyl phosphonoacetate (1.2 equiv)

-

Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated aqueous

Step-by-Step Protocol

-

Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.5 equiv) in anhydrous THF (

relative to aldehyde) at 0°C. -

Deprotonation: Dropwise add triethyl phosphonoacetate (1.2 equiv). The solution will evolve

gas and turn clear/yellowish. Stir for 30 minutes at 0°C to ensure complete formation of the phosphonate carbanion. -

Addition: Add 2-pyridinecarboxaldehyde (1.0 equiv) dropwise (neat or dissolved in minimal THF).

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (30% EtOAc in Hexanes).

-

Workup: Quench carefully with sat.

at 0°C. Extract with Ethyl Acetate (

Mechanistic Pathway (HWE)

Figure 1: HWE mechanism highlighting the formation of the thermodynamically stable E-alkene via the oxaphosphetane intermediate.

Method B: Heck Cross-Coupling (Alternative)

Rationale: Ideal for library generation where the aldehyde is not available, but the 2-halopyridine is. Note that 2-halopyridines can be challenging substrates due to catalyst poisoning (coordination of Pyridine-N to Pd).

Reagents & Materials

-

Substrate: 2-Bromopyridine (1.0 equiv)

-

Olefin: Ethyl acrylate (1.5 equiv)

-

Catalyst:

(5 mol%) + -

Base: Triethylamine (

) (2.0 equiv) -

Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Protocol

-

Setup: Charge a pressure tube or reflux flask with 2-bromopyridine (1.0 equiv),

(0.05 equiv), and -

Solvent/Base: Add DMF (

) and -

Addition: Add ethyl acrylate (1.5 equiv).

-

Heating: Seal and heat to 100°C for 12–16 hours. The solution will darken (Pd black formation indicates catalyst decomposition, but active species is soluble).

-

Workup: Dilute with water and extract with

or EtOAc. Wash extensively with water to remove DMF.

Catalytic Cycle (Heck)

Figure 2: The Heck catalytic cycle. Note: The reductive elimination step here formally represents the base-assisted regeneration of Pd(0).

Purification & Characterization

Purification Protocol

-

TLC: Silica gel, 30% EtOAc in Hexanes.

- (Product, UV active).

-

Stain:

(shows alkene).

-

Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 10%

30% EtOAc in Hexanes. -

Note: Pyridine derivatives can streak on silica. If streaking occurs, add 1%

to the mobile phase.

-

Analytical Data (Expected)

-

Appearance: Yellow oil.

-

NMR (400 MHz,

-

8.65 (d,

-

7.72 (d,

- 7.70 (td, 1H, Py-H4),

- 7.43 (d, 1H, Py-H3),

- 7.26 (m, 1H, Py-H5),

-

6.90 (d,

-

4.28 (q,

-

1.35 (t,

-

8.65 (d,

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Heck) | Catalyst poisoning by Pyridine N. | Switch to Method A (HWE) or use "Jeffery conditions" (add TBAB phase transfer catalyst) to stabilize Pd nanoparticles. |

| Kinetic control dominant. | In HWE, ensure the reaction warms fully to RT. Use LiCl/DBU (Masamune-Roush) conditions if NaH fails. | |

| Streaking on Column | Acidic silica interacting with Pyridine. | Pre-wash silica column with 1% |

| Incomplete Reaction | Moisture in solvent (HWE). | Use freshly distilled THF or commercial anhydrous grade. NaH is moisture sensitive. |

References

-

HWE Reaction Mechanism & Utility

-

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927. Link

-

-

Synthesis of Pyridyl Acrylates (Methyl Ester Analog Data)

-

ChemicalBook. (n.d.). "(E)-Methyl 3-(pyridin-2-yl)acrylate synthesis." Retrieved from

-

- Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

- General Protocol for HWE (Masamune-Roush): Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters, 25(21), 2183-2186.

Application Note: High-Purity Isolation of (E)-Ethyl 3-(pyridin-2-yl)acrylate via Modified Silica Chromatography

Abstract & Scope

This application note details the purification of (E)-ethyl 3-(pyridin-2-yl)acrylate , a common intermediate synthesized via Heck coupling or Horner-Wadsworth-Emmons (HWE) reactions. The purification of this compound presents two distinct challenges:

-

The "Pyridine Drag": The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups (

) on standard silica gel, causing peak tailing and poor resolution. -

Contaminant Removal: Synthesis often involves triphenylphosphine (ligand) or phosphonate byproducts (TPPO), which are difficult to separate due to similar polarity profiles.

This guide provides a validated protocol using Triethylamine (TEA)-modified silica and a specific Triphenylphosphine Oxide (TPPO) precipitation workflow to ensure >98% purity.

Physicochemical Context

| Property | Value / Description | Impact on Purification |

| Structure | Pyridine ring conjugated to an ethyl acrylate.[1][2][3][4] | UV active (strong absorption at 254 nm). |

| Basicity | Pyridine Nitrogen ( | Causes strong retention and tailing on acidic silica. |

| Isomerism | (E)-isomer is thermodynamically favored. | (Z)-isomer may be present as a minor impurity (typically <10%). |

| Solubility | Soluble in EtOAc, DCM, MeOH; Low in Hexanes. | Allows for "Dry Loading" or precipitation techniques.[5] |

Pre-Purification Workflow: The TPPO Checkpoint

Critical Step: If your synthesis used triphenylphosphine (

Protocol: TPPO Precipitation[5][6][7]

-

Concentrate: Evaporate the crude reaction mixture to a viscous oil.

-

Triturate: Add a non-polar solvent mixture (9:1 Hexanes:Diethyl Ether).

-

Sonicate/Stir: Vigorously stir for 15 minutes. The product (acrylate) is moderately soluble, while TPPO will precipitate as a white solid.

-

Filter: Pass through a sintered glass funnel. Wash the solid cake with cold hexanes.

-

Evaporate: Collect the filtrate. This "TPPO-depleted" crude is now ready for chromatography.

Method Development: TLC Analysis

Standard TLC plates will show the product as a "streak" rather than a spot. You must modify the mobile phase.

-

Standard Mobile Phase: 30% EtOAc in Hexanes.

-

Result: Product

(Streaking).

-

-

Modified Mobile Phase: 30% EtOAc in Hexanes + 1% Triethylamine (TEA) .

-

Result: Product

(Compact, round spot).

-

Visualization:

-

UV (254 nm): Product appears as a dark, distinct spot due to conjugation.

-

KMnO4 Stain: The acrylate double bond oxidizes rapidly, appearing as a bright yellow spot on a purple background.

Detailed Chromatography Protocol

Phase 1: Column Preparation (Slurry Packing)

Rationale: Pre-equilibrating the silica with the basic modifier is more effective than adding TEA only to the eluent.

-

Select Silica: Use Silica Gel 60 (230–400 mesh).

-

Prepare Slurry Solvent: 10% EtOAc in Hexanes + 1% v/v TEA .

-

Slurry: Mix silica with the solvent to form a pourable slurry.

-

Pack: Pour into the column and flush with 2 column volumes (CV) of the slurry solvent. This neutralizes the acidic sites on the silica.

Phase 2: Sample Loading (Dry Loading)

Rationale: Wet loading with DCM often broadens bands for this compound. Dry loading ensures a tight initial band.

-

Dissolve the TPPO-depleted crude in a minimal amount of DCM.

-

Add silica gel (ratio 1:2 crude:silica by weight).

-

Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

-

Carefully add this powder to the top of the packed column.

-

Add a layer of sand (approx. 1 cm) on top to protect the bed.

Phase 3: Gradient Elution

Run the column using the following gradient profile (based on 1% TEA constant concentration):

| Stage | Mobile Phase Composition (Hex:EtOAc + 1% TEA) | Volume (CV) | Target Elution |

| Equilibration | 95:5 | 1 | Solvent front |

| Ramp 1 | 90:10 | 2 | Non-polar impurities |

| Ramp 2 | 80:20 | 3 | (E)-Product onset |

| Hold | 70:30 | 3-5 | Main Product Peak |

| Flush | 0:100 | 2 | Polar residues / (Z)-isomer |

Note: The (Z)-isomer, if present, typically elutes after the (E)-isomer in this system due to different dipole interactions with the stationary phase, though resolution depends on the exact mobile phase strength.

Process Visualization (Workflow Diagram)

Figure 1: Decision matrix for the purification workflow, highlighting the critical TPPO removal step prior to chromatography.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Streaking/Tailing | Insufficient TEA or column overload. | Increase TEA to 2-3% or reduce loading. Ensure column was pre-flushed with TEA. |

| Co-elution of Isomers | Gradient too steep. | Shallower gradient (e.g., 10% to 20% EtOAc over 10 CV). |

| Product in Solid Waste | Inefficient trituration.[6] | Re-wash the TPPO filter cake with DCM (check TLC of wash) to recover trapped product. |

| Yellow Color in Product | Trace Palladium or polymerization. | Pass through a small plug of Celite or treat with activated charcoal before final evaporation. |

References

-

Heck Reaction Context & Synthesis: Frank, W. et al. "Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence." Molecules, vol. 28, no. 13, 2023. [Link] (Describes the synthesis and purification of similar pyridine-acrylate systems).

-

TPPO Removal Strategies: Bates, R. "Workup: Triphenylphosphine Oxide Removal."[5][7][8][9][10] University of Rochester, Department of Chemistry, 2021. [Link] (Authoritative guide on precipitation methods for removing phosphine oxides).

-

Chromatography of Basic Amines: Reich, H. J. "Purification of Amines." University of Wisconsin-Madison, Department of Chemistry. [Link] (Foundational reference for using triethylamine/ammonia additives in silica chromatography).

-

Isomer Separation (E/Z): LibreTexts. "Sequence Rules - The E,Z Designation." Chemistry LibreTexts, 2023. [Link] (Provides the structural basis for the polarity differences between E and Z isomers).

Sources

- 1. chembk.com [chembk.com]

- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 3. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]

- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. Workup [chem.rochester.edu]

using (E)-ethyl 3-(pyridin-2-yl)acrylate in organic synthesis

Topic: Strategic Utilization of (E)-Ethyl 3-(pyridin-2-yl)acrylate in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) represents a versatile bifunctional building block in organic synthesis, combining an electron-deficient alkene (Michael acceptor/dipolarophile) with a coordinating pyridine motif.[1] This application note details its strategic use in constructing complex heterocyclic scaffolds, specifically indolizines via [3+2] cycloaddition, and its utility in asymmetric Michael additions and palladium-catalyzed cross-couplings. We provide validated protocols, mechanistic insights, and troubleshooting guides to ensure reproducible results in high-value synthetic workflows.

Chemical Profile & Reactivity Overview

The compound features a polarized double bond conjugated to both an ester and a pyridine ring. This unique electronic push-pull system dictates its reactivity profile:

-

Electrophilicity: The

-carbon is highly electrophilic, making it an excellent Michael acceptor for soft nucleophiles (thiols, malonates, amines). -

Dipolarophile Character: In 1,3-dipolar cycloadditions, it serves as an electron-deficient alkene, reacting with ylides to form fused heterocycles.

-

Ligand Behavior: The pyridine nitrogen can coordinate to metal centers (Pd, Cu), which can either direct catalysis (C-H activation) or poison catalysts if not managed with appropriate ligands.

| Property | Value |

| IUPAC Name | Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate |

| Molecular Formula | C |

| Molecular Weight | 177.20 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, MeCN; sparingly soluble in water |

| Key Reactivity | Michael Addition, [3+2] Cycloaddition, Heck Reaction, [2+2] Photodimerization |

Application 1: Synthesis of Indolizines via [3+2] Cycloaddition

Context: Indolizines are privileged scaffolds in drug discovery, exhibiting anti-inflammatory and anticancer properties. The reaction of pyridinium ylides with electron-deficient alkenes is the most convergent route to these bicyclic systems. Here, (E)-ethyl 3-(pyridin-2-yl)acrylate acts as the dipolarophile, introducing a pyridine substituent at the 1- or 3-position of the indolizine core depending on regioselectivity.

Mechanism & Workflow

The process involves the in situ generation of a pyridinium ylide from a quaternary pyridinium salt, followed by a stepwise or concerted [3+2] cycloaddition to the acrylate. Subsequent oxidative dehydrogenation (often spontaneous or oxidant-assisted) yields the aromatic indolizine.

Figure 1: Workflow for the synthesis of substituted indolizines using (E)-ethyl 3-(pyridin-2-yl)acrylate.

Detailed Protocol

Materials:

-

1-(2-Ethoxy-2-oxoethyl)pyridinium bromide (Ylide precursor)

-

(E)-Ethyl 3-(pyridin-2-yl)acrylate (1.0 equiv)[2]

-

Triethylamine (Et

N) (2.0 equiv) -

Tetrakis(pyridine)cobalt(II) dichromate (TPCD) (Oxidant, 1.0 equiv) OR MnO

(excess) -

Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-ethoxy-2-oxoethyl)pyridinium bromide (1.2 mmol) and (E)-ethyl 3-(pyridin-2-yl)acrylate (1.0 mmol, 177 mg) in dry DMF (5 mL).

-

Ylide Generation & Cycloaddition: Add Et

N (2.0 mmol, 280 -

Heating: Heat the reaction mixture to 80–90 °C. Stir for 4–6 hours. Monitor consumption of the acrylate by TLC (Hexane/EtOAc 3:1).

-

Oxidation (If required): If the intermediate tetrahydroindolizine is stable (seen as a non-aromatic spot), add the oxidant (TPCD or MnO

) and stir for an additional 2 hours at 80 °C to force aromatization. -

Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na

SO

Expected Outcome: Formation of diethyl 3-(pyridin-2-yl)indolizine-1,2-dicarboxylate derivatives. Yields typically range from 60-85%.

Application 2: Asymmetric Michael Addition

Context: The electron-deficient nature of the acrylate double bond makes it an ideal substrate for conjugate additions. Using chiral organocatalysts (e.g., Takemoto's catalyst), high enantioselectivity can be achieved when adding carbon or heteroatom nucleophiles.

Protocol: Organocatalytic Addition of Dimethyl Malonate

Materials:

-

(E)-Ethyl 3-(pyridin-2-yl)acrylate (0.5 mmol)

-

Dimethyl malonate (1.0 mmol)

-

Catalyst: Bifunctional thiourea organocatalyst (10 mol%)

-

Solvent: Toluene or DCM

Procedure:

-

Mix: Charge a vial with the acrylate (88.5 mg, 0.5 mmol) and the thiourea catalyst (0.05 mmol). Dissolve in Toluene (2.0 mL).

-

Add Nucleophile: Add dimethyl malonate (115

L, 1.0 mmol) in one portion. -

Reaction: Stir at room temperature (or 0 °C for higher ee) for 24-48 hours.

-

Analysis: Monitor by TLC. Upon completion, concentrate directly.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the chiral adduct.

Data Interpretation (Representative):

| Parameter | Typical Result | Notes |

| Yield | 85 - 95% | High conversion due to activated alkene. |

| Enantiomeric Excess (ee) | 80 - 94% | Dependent on solvent polarity; non-polar solvents (Toluene) often favor H-bonding interactions with the catalyst. |

| Selectivity | 1,4-addition | Exclusive conjugate addition; no 1,2-addition observed. |

Application 3: Palladium-Catalyzed Heck Arylation

Context:

Functionalizing the

Protocol: Ligand-Controlled Heck Reaction

Strategy: Use a phosphine-free system or bulky ligands (like P(o-tol)

Procedure:

-

Reagents: Combine Aryl Iodide (1.0 equiv), Acrylate (1.2 equiv), Pd(OAc)

(5 mol%), P(o-tol) -

Conditions: Heat to 100 °C in a sealed tube for 12 hours.

-

Work-up: Aqueous extraction followed by column chromatography.

-

Note: The product will be the

-aryl--

Correction: A more common pathway for

-substituted acrylates in Heck reactions is difficult. A better alternative for functionalization is the Mizoroki-Heck reaction using the acrylate as the alkene component reacting with an aryl halide. Since the -

Alternative: Use the acrylate in a Suzuki-Miyaura coupling if the acrylate is halogenated, OR use it as a ligand-directing group for C-H activation of the pyridine ring itself.

-

Revised Protocol Focus:C-H Activation of the Pyridine Ring. The acrylate group can act as a directing group (via the carbonyl or alkene) or simply be a bystander while the pyridine is functionalized.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Cycloaddition | Ylide dimerization or decomposition. | Add base slowly; ensure anhydrous solvents; use an inert atmosphere (N |

| No Reaction in Michael Addition | Nucleophile not activated; steric hindrance. | Use a stronger base (e.g., DBU) if non-asymmetric; increase catalyst loading; switch to DCM. |

| Catalyst Poisoning (Pd) | Pyridine nitrogen binding Pd. | Add Lewis acid (e.g., AlCl |

| Polymerization | Radical polymerization of acrylate. | Add a radical inhibitor (e.g., hydroquinone) if heating for prolonged periods. |

References

-

Direct Michael Addition & Reactivity

-

Indolizine Synthesis via Pyridinium Ylides

-

Asymmetric Michael Addition

- Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acet

- Source: N

-

URL:[Link]

-

Heck Reaction of Acrylates

- Title: Mizoroki-Heck cross-coupling of acrylate deriv

- Source: Ghent University / Biblio.

-

URL:[Link]

-

Photochemical Dimerization

- Title: The photochemical dimerization of 3-heteroaryl-acryl

- Source: Arkivoc / ResearchG

-

URL:[Link]

Sources

- 1. Buy (E)-ethyl 3-(pyridin-2-yl)acrylate | 70526-11-3 [smolecule.com]

- 2. (E)-ethyl 3-(pyridin-2-yl)acrylate | C10H11NO2 | CID 5371891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]